molecular formula C20H19FN2O4S2 B2361420 N-(4-fluorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1115933-59-9

N-(4-fluorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2361420
CAS No.: 1115933-59-9
M. Wt: 434.5
InChI Key: QVCCXZHXIVCSII-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19FN2O4S2 and its molecular weight is 434.5. The purity is usually 95%.
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Biological Activity

N-(4-fluorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C17_{17}H18_{18}F1_{1}N2_{2}O3_{3}S
  • Molecular Weight : 351.40 g/mol

This compound functions primarily through the inhibition of specific biological pathways. Research indicates that this compound may interact with various targets, including:

  • TRPM1 Ion Channels : The compound has shown activity against TRPM1 channels, which are implicated in several physiological processes, including pain and temperature sensation .
  • Amino Acid Transporters : It has been suggested that the compound may inhibit certain amino acid transporters, which play a crucial role in cancer cell metabolism .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A375 (melanoma), SKMEL5 (melanoma), and MALME-3M (melanoma). The half-maximal inhibitory concentration (IC50_{50}) values for these cell lines are summarized in Table 1.

Cell LineIC50_{50} (µM)
A3756.8
SKMEL57.9
MALME-3M12.6

These results indicate that the compound exhibits potent anticancer activity, particularly against melanoma cell lines.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. A study utilizing a zebrafish model of epilepsy demonstrated that the compound significantly reduced seizure frequency and improved survival rates by modulating neurotransmitter levels .

Case Studies

  • Zebrafish Model Study :
    • Objective : To evaluate neuroprotective effects against pentylenetetrazole-induced seizures.
    • Findings : The compound improved neurotransmitter profiles and reduced oxidative stress markers, suggesting a dual mechanism involving both neuroprotection and anticonvulsant activity .
  • Cancer Cell Line Study :
    • Objective : To assess cytotoxicity in melanoma cell lines.
    • Findings : The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential as a targeted therapy .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c1-23(29(25,26)17-9-7-16(27-2)8-10-17)18-11-12-28-19(18)20(24)22-13-14-3-5-15(21)6-4-14/h3-12H,13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCCXZHXIVCSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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